molecular formula C15H15F2N3O3 B2362631 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 862659-10-7

1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B2362631
CAS No.: 862659-10-7
M. Wt: 323.3
InChI Key: ANYJWWNGFOPPMJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₅F₂N₃O₃
Molecular Weight: 323.29 g/mol
CAS Number: 862659-10-7
Physical Properties:

  • Density: 1.367 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 539.8 ± 60.0 °C (predicted)
  • pKa: 4.38 ± 0.20 (predicted) .

This compound features a pyrimidine core substituted at the 4-position with a difluoromethyl group and at the 6-position with a 2-furyl (furan-2-yl) group. The piperidine-4-carboxylic acid moiety at the 2-position introduces a carboxylic acid functionality, which may enhance solubility and enable hydrogen bonding in biological interactions.

Properties

IUPAC Name

1-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c16-13(17)11-8-10(12-2-1-7-23-12)18-15(19-11)20-5-3-9(4-6-20)14(21)22/h1-2,7-9,13H,3-6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJWWNGFOPPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CC(=N2)C(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 4-(difluoromethyl)-6-(2-furyl)pyrimidine with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the difluoromethyl group can produce a methyl-substituted pyrimidine derivative.

Scientific Research Applications

1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group and the furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents pKa (Predicted) Purity
Target Compound : 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₅H₁₅F₂N₃O₃ 323.29 862659-10-7 4-(difluoromethyl), 6-(furan-2-yl) 4.38 95%
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₈H₁₉F₂N₃O₃ 363.37 863209-30-7 4-(difluoromethyl), 6-(3-methoxyphenyl) Not reported 95%
1-[4-(Trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₆H₁₈F₃N₅O₂ 369.34 1006334-19-5 4-(trifluoromethyl), 6-(pyrazol-4-yl) Not reported 95%
1-[6-(Cyclopropylamino)-4-pyrimidinyl]piperidine-4-carboxylic acid C₁₃H₁₈N₄O₂ 262.31 1353978-16-1 6-(cyclopropylamino) Not reported Not reported
1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₉H₂₁F₂N₃O₄ 393.39 870260-43-8 4-(difluoromethyl), 6-(3,4-dimethoxyphenyl) Not reported 95%

Key Comparative Analysis

Replacement of difluoromethyl with trifluoromethyl (CAS 1006334-19-5) introduces a stronger electron-withdrawing group, likely reducing metabolic stability but increasing acidity . The cyclopropylamino-substituted compound (CAS 1353978-16-1) lacks the difluoromethyl and furyl groups, resulting in a simpler structure with lower molecular weight (262.31 g/mol), which may improve bioavailability .

Impact of Heterocyclic Variations :

  • Compounds with pyridine cores (e.g., CAS 863209-30-7 in ) differ significantly from pyrimidine-based analogs, as pyridine’s reduced nitrogen count alters electronic properties and binding affinity .

The trifluoromethyl analog (CAS 1006334-19-5) could show higher target selectivity in enzyme inhibition due to its bulkier substituent .

Discrepancies and Limitations :

  • Conflicting data exist for CAS 863209-30-7 : lists it as a pyridine derivative, while describes it as a pyrimidine analog. This inconsistency highlights the need for verification from primary sources .

Biological Activity

1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, with the CAS number 862659-10-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H15F2N3O3
  • Molecular Weight : 323.299 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyrimidine moiety that contains difluoromethyl and furyl groups, contributing to its unique biological properties.

Biological Activity

  • Immunomodulatory Effects : Recent studies have highlighted the compound's potential as an immunomodulator. It has been shown to influence immune responses, potentially aiding in the treatment of autoimmune diseases and enhancing vaccine efficacy.
  • Anticancer Properties : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens, suggesting its potential use in treating infections.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Studies show that the compound can inhibit the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
  • Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins have been implicated in the apoptotic effects observed in cancer cells treated with this compound.
  • Modulation of Immune Responses : The compound may enhance or suppress immune responses by affecting cytokine production and immune cell activation, which is crucial for its immunomodulatory effects.

Case Study 1: Immunomodulatory Activity

A study conducted on murine models demonstrated that administration of this compound resulted in enhanced T-cell responses when combined with a standard vaccine. This suggests its potential role as an adjuvant in vaccine formulations.

Case Study 2: Anticancer Efficacy

In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.

Data Summary Table

PropertyValue
Molecular FormulaC15H15F2N3O3
Molecular Weight323.299 g/mol
CAS Number862659-10-7
Immunomodulatory PotentialYes
Anticancer ActivityYes (specific cell lines)
Antimicrobial ActivityYes (various pathogens)

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